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Compound of Interest

Compound Name: 3-Methylsalicylaldehyde

Cat. No.: B1203309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Methylsalicylaldehyde (2-hydroxy-3-methylbenzaldehyde), a key aromatic aldehyde with

applications in chemical synthesis and materials science. This document presents nuclear

magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data,

along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Methylsalicylaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3-Methylsalicylaldehyde
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~11.0 Singlet - Phenolic OH

~9.8 Singlet - Aldehydic CHO

~7.4 Doublet of doublets ~7.6, ~1.6 H-6

~7.3 Doublet of doublets ~7.5, ~1.6 H-4

~6.9 Triplet ~7.6 H-5

~2.3 Singlet - Methyl CH₃

Solvent: CDCl₃. Data is estimated based on typical values for substituted salicylaldehydes.

Table 2: ¹³C NMR Spectroscopic Data for 3-Methylsalicylaldehyde

Chemical Shift (δ) ppm Assignment

~196 Aldehydic C=O

~161 C-OH (C-2)

~139 C-4

~136 C-6

~129 C-5

~125 C-CH₃ (C-3)

~120 C-1

~15 Methyl CH₃

Solvent: CDCl₃. Data is estimated based on typical values for substituted salicylaldehydes.

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for 3-Methylsalicylaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-3000 Broad, Strong
O-H stretching (intramolecular

hydrogen bonding)

~3050 Medium Aromatic C-H stretching

~2920 Medium
Aliphatic C-H stretching

(methyl group)

~2850, ~2750 Medium, Weak
Aldehydic C-H stretching

(Fermi resonance)

~1660 Strong
C=O stretching (conjugated

aldehyde)

~1600, ~1470 Medium Aromatic C=C stretching

~1280 Strong C-O stretching (phenolic)

~1200 Medium In-plane O-H bending

~850-750 Strong
Out-of-plane C-H bending

(aromatic)

Sample preparation: Neat liquid or KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data for 3-Methylsalicylaldehyde

λmax (nm)
Molar Absorptivity
(ε) L mol⁻¹ cm⁻¹

Solvent
Electronic
Transition

~255 ~10,000 Ethanol π → π

~325 ~3,500 Ethanol n → π

Data is estimated based on the UV-Vis spectra of salicylaldehyde and other substituted

benzaldehydes.
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Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Methylsalicylaldehyde.

Materials:

3-Methylsalicylaldehyde (high purity)

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

NMR tubes (5 mm)

Pipettes and vials

Instrumentation:

A 400 MHz or higher field NMR spectrometer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-Methylsalicylaldehyde into a clean, dry

vial.

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

Cap the vial and gently swirl to ensure the sample is completely dissolved.

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1203309?utm_src=pdf-body
https://www.benchchem.com/product/b1203309?utm_src=pdf-body
https://www.benchchem.com/product/b1203309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve

a good signal-to-noise ratio.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to

the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of 3-
Methylsalicylaldehyde.

Materials:
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3-Methylsalicylaldehyde (high purity)

Potassium bromide (KBr), spectroscopic grade (for pellet method)

Mortar and pestle (for pellet method)

Pellet press (for pellet method)

Solvent for cleaning (e.g., acetone or isopropanol)

Instrumentation:

FT-IR spectrometer with an attenuated total reflectance (ATR) accessory or a sample holder

for KBr pellets.

Procedure (ATR Method):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small drop of liquid 3-Methylsalicylaldehyde directly onto the center of the ATR

crystal.

Data Acquisition:

Acquire a background spectrum of the empty, clean ATR crystal.

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.
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Identify and label the significant absorption bands.

Procedure (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of 3-Methylsalicylaldehyde with approximately 100-200

mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Acquire a background spectrum with an empty sample holder.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum under the same conditions as the background.

Data Processing:

Process the data as described for the ATR method.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of 3-Methylsalicylaldehyde and

determine its absorption maxima (λmax).

Materials:

3-Methylsalicylaldehyde (high purity)

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes
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Instrumentation:

Double-beam UV-Vis spectrophotometer

Procedure:

Sample Preparation:

Prepare a stock solution of 3-Methylsalicylaldehyde of a known concentration (e.g., 1 x

10⁻³ M) in the chosen spectroscopic grade solvent.

From the stock solution, prepare a series of dilutions to find a concentration that gives a

maximum absorbance in the range of 0.2-1.0. A typical final concentration will be in the

range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a second quartz cuvette with the sample solution.

Place the reference and sample cuvettes in the appropriate holders in the

spectrophotometer.

Scan the absorbance of the sample over a wavelength range of approximately 200-400

nm.

Data Processing:

The instrument software will plot absorbance versus wavelength.

Identify the wavelengths of maximum absorbance (λmax).

If the concentration and path length are known, the molar absorptivity (ε) can be

calculated using the Beer-Lambert law (A = εcl).

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Methylsalicylaldehyde.

General Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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